molecular formula C7H6F3NO3 B6157717 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid CAS No. 2098053-64-4

4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid

Cat. No. B6157717
CAS RN: 2098053-64-4
M. Wt: 209.1
InChI Key:
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Description

4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid is a chemical compound with the molecular formula C7H6F3NO3 . It has a molecular weight of 209.12 . The compound is a powder and is stored at a temperature of 4 degrees Celsius . The IUPAC name for this compound is 4,4,4-trifluoro-3-(isoxazol-3-yl)butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F3NO3/c8-7(9,10)4(3-6(12)13)5-1-2-14-11-5/h1-2,4H,3H2,(H,12,13) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and polyurethanes. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and polyurethanes, and as a reactant in the synthesis of polyesters and polyamides.

Mechanism of Action

4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid is a trifluoromethyl-substituted carboxylic acid, and as such, it acts as an acid in a variety of reactions. It can act as a proton donor in a variety of reactions, including the formation of esters, amides, and other compounds. It can also act as a nucleophile in a variety of reactions, including the formation of alcohols and other compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including enzymes involved in the metabolism of drugs and other xenobiotics. It has also been found to inhibit the activity of certain hormones, including the hormone insulin. In addition, it has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid has several advantages when used in laboratory experiments. It is relatively stable, easy to handle, and non-toxic. It is also relatively inexpensive and readily available. However, it is also relatively volatile and has a relatively low boiling point, making it difficult to use in certain experiments.

Future Directions

Given the wide range of applications of 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid, there are a number of potential future directions for research. These include further investigation into the biochemical and physiological effects of the compound, as well as studies into its potential uses as a pharmaceutical, agrochemical, or polymer. In addition, further research into the synthesis of the compound, as well as its potential uses as a catalyst or reactant, could lead to a better understanding of the compound and its potential applications. Finally, research into the safety and toxicity of the compound could lead to a better understanding of its potential uses in various industries.

Synthesis Methods

4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid is synthesized through a three-step process. The first step involves the reaction of trifluoroacetic acid with 1,2-diaminoethane to form the intermediate trifluoromethyl-1,2-oxazole. This intermediate is then reacted with butyric acid to form the desired product.

Safety and Hazards

The safety information for 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards related to skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid involves the reaction of 3-(1,2-oxazol-3-yl)propanoic acid with trifluoroacetic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "3-(1,2-oxazol-3-yl)propanoic acid", "trifluoroacetic anhydride", "catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(1,2-oxazol-3-yl)propanoic acid (1.0 equiv) and trifluoroacetic anhydride (1.2 equiv) in anhydrous dichloromethane.", "Step 2: Add the catalyst (e.g. 4-dimethylaminopyridine) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and stirring for an additional 30 minutes.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 5: Purify the product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate)." ] }

CAS RN

2098053-64-4

Molecular Formula

C7H6F3NO3

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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